
(2R,5S)-1-Methyl-5-phenylpyrrolidine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,5S)-1-Methyl-5-phenylpyrrolidine-2-carboxylic acid is a chemical compound that belongs to the class of pyrrolidine carboxylates. This compound is used in scientific research for various purposes, including drug development, chemical synthesis, and biochemical studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5S)-1-Methyl-5-phenylpyrrolidine-2-carboxylic acid typically involves the use of chiral starting materials and catalysts to ensure the correct stereochemistry. One common method involves the use of a chiral auxiliary to induce the desired stereochemistry during the formation of the pyrrolidine ring. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and temperatures ranging from -78°C to room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory, but with optimized processes for higher yields and purity. This can include the use of continuous flow reactors and automated systems to control reaction parameters more precisely .
化学反応の分析
Types of Reactions
(2R,5S)-1-Methyl-5-phenylpyrrolidine-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur with halides or other leaving groups, often using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases like sodium hydride. Reaction conditions can vary, but typically involve temperatures ranging from -78°C to 100°C and solvents such as dichloromethane, tetrahydrofuran, or ethanol .
Major Products
The major products formed from these reactions depend on the specific type of reaction being carried out. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines .
科学的研究の応用
(2R,5S)-1-Methyl-5-phenylpyrrolidine-2-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic applications, particularly in the modulation of neurotransmitter systems such as dopamine and serotonin.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (2R,5S)-1-Methyl-5-phenylpyrrolidine-2-carboxylic acid is not fully understood. it is believed to act as a modulator of the dopamine and serotonin systems in the brain. It has been shown to increase the release of dopamine and serotonin, which are neurotransmitters that play a crucial role in mood regulation, reward, and addiction. The compound may interact with specific receptors or enzymes involved in these pathways, leading to its observed effects.
類似化合物との比較
Similar Compounds
Some similar compounds to (2R,5S)-1-Methyl-5-phenylpyrrolidine-2-carboxylic acid include:
Methyl (2R,5S)-5-phenylpyrrolidine-2-carboxylate: A closely related compound with similar chemical properties and applications.
(2S,5R)-2-Methylaminomethyl-1-methyl-5-phenylpyrrolidine: Another pyrrolidine derivative with different stereochemistry and potentially different biological activities.
Uniqueness
What sets this compound apart from similar compounds is its specific stereochemistry, which can significantly influence its interactions with biological targets and its overall chemical reactivity. This unique stereochemistry makes it a valuable compound for studying stereochemical effects in chemical and biological systems.
特性
分子式 |
C12H15NO2 |
|---|---|
分子量 |
205.25 g/mol |
IUPAC名 |
(2R,5S)-1-methyl-5-phenylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C12H15NO2/c1-13-10(7-8-11(13)12(14)15)9-5-3-2-4-6-9/h2-6,10-11H,7-8H2,1H3,(H,14,15)/t10-,11+/m0/s1 |
InChIキー |
PQKQBLZTEYWSMY-WDEREUQCSA-N |
異性体SMILES |
CN1[C@@H](CC[C@@H]1C(=O)O)C2=CC=CC=C2 |
正規SMILES |
CN1C(CCC1C(=O)O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(1-ethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11757151.png)
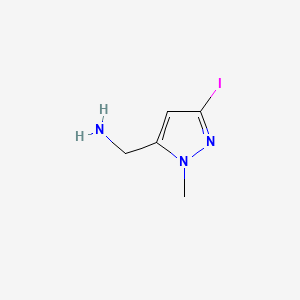
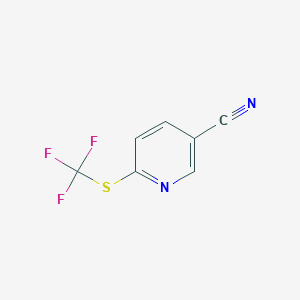

![1-benzyl-4-oxo-1H,4H,5H-pyrrolo[3,2-c]pyridine-6-carboxamide](/img/structure/B11757183.png)
![(1R,4R)-2-Azabicyclo[2.2.1]heptan-5-one hydrochloride](/img/structure/B11757196.png)
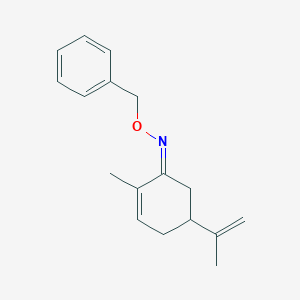

![4-Azabicyclo[5.1.0]octane-8-carbonitrile](/img/structure/B11757214.png)
![[(2-Chloro-benzyl)-methyl-amino]-acetic acid](/img/structure/B11757215.png)
![rel-tert-Butyl (4aR,8aR)-octahydro-4H-pyrido[4,3-b][1,4]oxazine-4-carboxylate](/img/structure/B11757218.png)
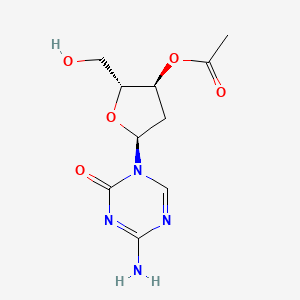
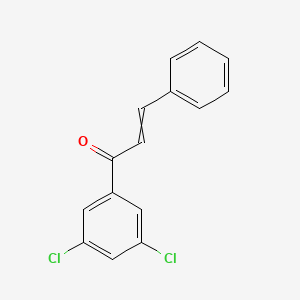
![6-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B11757224.png)
